(E)-but-2-enedioic acid;1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Overview
Description
(E)-but-2-enedioic acid;1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound that combines the structural features of both an unsaturated dicarboxylic acid and a heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-but-2-enedioic acid;1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves a multi-step process. One common route starts with the preparation of (E)-but-2-enedioic acid (fumaric acid) through the isomerization of maleic acid. The next step involves the formation of 1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization and isomerization steps is also common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated dicarboxylic acid moiety.
Reduction: Reduction reactions can target the double bond in the (E)-but-2-enedioic acid part of the molecule.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the tetrahydropyrrolo[1,2-a]pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include saturated dicarboxylic acids.
Substitution: Products vary depending on the nucleophile used but often include substituted pyrazine derivatives.
Scientific Research Applications
(E)-but-2-enedioic acid;1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Maleic Acid: An isomer of (E)-but-2-enedioic acid with similar chemical properties but different biological activities.
Pyrazine Derivatives: Compounds with similar heterocyclic structures but different substituents, leading to varied chemical and biological properties.
Uniqueness: (E)-but-2-enedioic acid;1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is unique due to its combination of an unsaturated dicarboxylic acid and a heterocyclic amine, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
(E)-but-2-enedioic acid;1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.C4H4O4/c1-2-4-9-10-5-3-7-12(10)8-6-11-9;5-3(6)1-2-4(7)8/h3,5,7,9,11H,2,4,6,8H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUYQABQCJJSLA-WLHGVMLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C2=CC=CN2CCN1.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1C2=CC=CN2CCN1.C(=C/C(=O)O)\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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